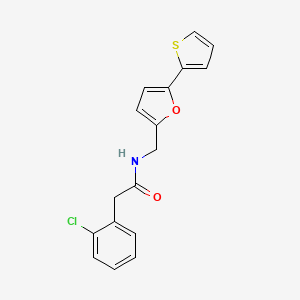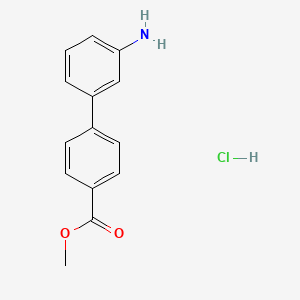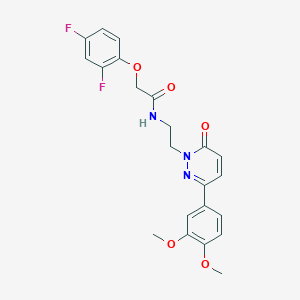
2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a compound that belongs to a class of chemicals with potential applications in various scientific research areas. The synthesis and characterization of similar compounds have shown that these can be synthesized through various chemical reactions, such as the Gewald reaction, and characterized by IR, 1H NMR, and mass spectral data. These compounds are of interest due to their structural complexity and potential bioactivity, as evidenced by the synthesis of related compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which have been evaluated for antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial and Anti-inflammatory Applications
Research has indicated that derivatives of chlorophenyl and thiophen-2-yl groups possess significant antimicrobial and anti-inflammatory properties. For instance, thiazolopyrimidine derivatives have shown antinociceptive and anti-inflammatory activities, suggesting the potential use of these compounds in developing new therapeutic agents (Selvam, Karthik, Palanirajan, & Ali, 2012). This aligns with the potential applications of this compound in scientific research focused on discovering new drugs with antimicrobial and anti-inflammatory effects.
Anticancer Research
The structural framework of compounds similar to this compound has been explored for anticancer effects. The synthesis of thiazolidinone derivatives, for example, has been linked to potent anticancer activity, particularly against human leukemia cells, highlighting the importance of the electron-donating groups on the thiazolidinone moiety for the compound's anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009). This indicates that this compound and its derivatives could be valuable in anticancer research, particularly in the investigation of new therapies and drugs.
Ligand-Protein Interactions and Photovoltaic Efficiency
The molecular structures of benzothiazolinone acetamide analogs, which share a similar structural motif with this compound, have been studied for their ligand-protein interactions and potential in photovoltaic efficiency modeling. These compounds have demonstrated good light-harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs), as well as significant non-linear optical (NLO) activity. Such studies suggest broader applications of these compounds in both biomedical research and materials science, highlighting their versatility and potential for various scientific applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-14-5-2-1-4-12(14)10-17(20)19-11-13-7-8-15(21-13)16-6-3-9-22-16/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNODXHYYUGTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2993161.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2993162.png)
![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2993170.png)
![1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2993171.png)
![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)
![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2993180.png)
![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)

